2-(1H-indol-3-yl)ethanimidamide hydrochloride chemical structure properties
2-(1H-indol-3-yl)ethanimidamide hydrochloride chemical structure properties
An In-Depth Technical Guide to 2-(1H-indol-3-yl)ethanimidamide Hydrochloride: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 2-(1H-indol-3-yl)ethanimidamide hydrochloride, a derivative of the ubiquitous indole scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential pharmacological applications of this and related compounds. We will delve into its chemical properties, a robust synthetic route, methods for its characterization, and explore its potential biological significance based on the activities of structurally related molecules.
Chemical Identity and Physicochemical Properties
2-(1H-indol-3-yl)ethanimidamide hydrochloride, also known as indole-3-acetamidine hydrochloride, is a molecule of interest due to its structural similarity to biologically active indole derivatives. The core indole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2]
Chemical Structure and Identifiers
The structure consists of an indole ring connected via a two-carbon linker to an imidamide (amidine) functional group, which is present as a hydrochloride salt.
Caption: Chemical structure of 2-(1H-indol-3-yl)ethanimidamide hydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 2-(1H-indol-3-yl)ethanimidamide;hydrochloride | |
| CAS Number | 80661-61-6 | [3] |
| Molecular Formula | C₁₀H₁₂ClN₃ | [3] |
| Molecular Weight | 209.68 g/mol | [3] |
| SMILES | N=C(N)CC1=CNC2=C1C=CC=C2.[H]Cl | [3] |
Physicochemical Properties
Table 2: Predicted and Comparative Physicochemical Properties
| Property | Predicted/Comparative Value | Reference/Note |
| Topological Polar Surface Area (TPSA) | 65.66 Ų | [3] (Computed) |
| LogP | 2.06817 | [3] (Computed) |
| Hydrogen Bond Donors | 3 | [3] (Computed) |
| Hydrogen Bond Acceptors | 1 | [3] (Computed) |
| Rotatable Bonds | 2 | [3] (Computed) |
| Form | Expected to be a crystalline solid | Based on similar hydrochloride salts. |
| Solubility | Expected to be soluble in water and alcohols | Based on the properties of acetamidine hydrochloride.[4] |
| Storage | Sealed in dry, 2-8°C | [3] |
Synthesis and Purification
The most logical and established method for the synthesis of 2-(1H-indol-3-yl)ethanimidamide hydrochloride is the Pinner reaction, starting from the commercially available indole-3-acetonitrile.[5][6][7] The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then treated with ammonia to yield the corresponding amidine.[8][9][10]
Caption: Proposed synthetic workflow for 2-(1H-indol-3-yl)ethanimidamide hydrochloride.
Experimental Protocol: Pinner Synthesis
Materials:
-
Indole-3-acetonitrile
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrogen chloride gas
-
Ammonia gas
Step 1: Formation of the Pinner Salt (Ethyl 2-(1H-indol-3-yl)ethanimidate hydrochloride)
-
Dissolve indole-3-acetonitrile (1 equivalent) in anhydrous ethanol (approx. 5-10 mL per gram of nitrile) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at or below 5°C. Continue the gas flow until the solution is saturated and a precipitate begins to form.
-
Seal the flask and allow it to stand at 0-4°C for 12-24 hours to ensure complete formation of the Pinner salt.
-
The product, ethyl 2-(1H-indol-3-yl)ethanimidate hydrochloride, will precipitate as a crystalline solid. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. This intermediate is typically used immediately in the next step due to its hygroscopic nature.[9][11]
Step 2: Ammonolysis to form 2-(1H-indol-3-yl)ethanimidamide hydrochloride
-
Prepare a saturated solution of anhydrous ammonia in anhydrous ethanol at 0°C.
-
Suspend the Pinner salt from Step 1 in a minimal amount of anhydrous ethanol and cool to 0°C.
-
Slowly add an excess of the cold ethanolic ammonia solution to the Pinner salt suspension with stirring.[11][12]
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. Ammonium chloride will precipitate during the reaction.
-
Remove the precipitated ammonium chloride by filtration.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(1H-indol-3-yl)ethanimidamide hydrochloride.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
Structural Elucidation and Characterization
Confirmation of the synthesized product's identity and purity is crucial. A combination of spectroscopic methods should be employed.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons (in the aromatic region, ~7.0-7.8 ppm), a singlet for the indole N-H proton (typically >10 ppm), a singlet or multiplet for the methylene (-CH₂-) protons adjacent to the indole ring, and broad signals for the -NH₂ and =NH protons of the amidinium group, which may exchange with D₂O.
-
¹³C NMR: The carbon NMR spectrum should display signals for the eight unique carbons of the indole ring, a signal for the methylene carbon, and a downfield signal for the imidamide carbon (C=N).
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for N-H stretching (indole and amidine groups, ~3100-3400 cm⁻¹), C=N stretching of the amidinium ion (~1650-1680 cm⁻¹), and aromatic C-H and C=C stretching from the indole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The ESI+ spectrum would be expected to show a prominent peak for the molecular ion [M+H]⁺ corresponding to the free base (C₁₀H₁₁N₃).
Analytical Chromatography
Purity assessment can be performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A method similar to that used for other indolic compounds can be adapted.[13][14]
Table 3: Representative RP-HPLC Method
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | A suitable gradient from 5% to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm (characteristic for indole chromophore) |
| Injection Volume | 10 µL |
Potential Pharmacological Applications and Future Directions
While no specific pharmacological data for 2-(1H-indol-3-yl)ethanimidamide hydrochloride has been reported, the indole-3-acetamide scaffold is a precursor to a wide range of biologically active molecules.[1][2]
Caption: Potential research avenues for 2-(1H-indol-3-yl)ethanimidamide hydrochloride based on related structures.
-
Antimicrobial and Antifungal Agents: Derivatives of indole-3-acetamide, particularly polyamine conjugates, have demonstrated potent antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[15][16] This suggests that the title compound could serve as a valuable starting point for the development of novel anti-infective agents.
-
Antihyperglycemic and Antioxidant Properties: A series of indole-3-acetamide derivatives have been synthesized and shown to possess significant α-amylase inhibitory activity and antioxidant properties, indicating potential applications in the management of diabetes.[1][2]
-
Aryl Hydrocarbon Receptor (AhR) Modulation: Indole-3-acetamide, a closely related compound, is known to be a metabolite from gut microbiota that can activate the hepatic aryl hydrocarbon receptor (AhR).[17] The AhR pathway is involved in regulating immune responses and cellular metabolism, making AhR modulators a topic of interest for various therapeutic areas.
-
Antibiotic Adjuvants: Some indole-3-acetamide-polyamine conjugates have been shown to enhance the efficacy of existing antibiotics against resistant Gram-negative bacteria, acting as antibiotic adjuvants.[15][16]
Safety, Handling, and Storage
As with any research chemical for which toxicological data is not available, 2-(1H-indol-3-yl)ethanimidamide hydrochloride should be handled with care.
-
Handling: Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area, away from strong oxidizing agents.[3]
References
- Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
- Taha, M., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega.
- ChemScene. (n.d.). 80661-61-6 | 2-(1H-Indol-3-yl)ethanimidamide hydrochloride.
- Cadelis, M. M., et al. (2023). Indole-3-Acetamido-Polyamines as Antimicrobial Agents and Antibiotic Adjuvants. MDPI.
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- ResearchGate. (n.d.). Indole-3-acetamide from gut microbiota activated hepatic AhR and mediated the remission effect of Lactiplantibacillus plantarum P101 on alcoholic liver injury in mice | Request PDF.
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- Taha, M., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega.
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- PubChem. (n.d.). Indole-3-acetonitrile | C10H8N2.
- MilliporeSigma. (n.d.). 2-(6-fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride.
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- Sciencemadness Wiki. (2023). Acetamidine hydrochloride.
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